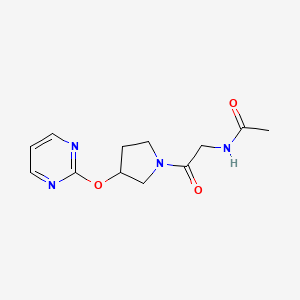
N-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C12H16N4O3 and its molecular weight is 264.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Pyrrolidines
This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Pyrrolidines are found in many pharmaceuticals and natural products, and they often exhibit biological activity .
Pyrimidines
The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidines are components of nucleic acids (DNA and RNA), and many drugs that target nucleic acids or related processes (such as antiviral or anticancer drugs) contain pyrimidine rings .
Amides
This compound is an amide, which is a type of functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. Amides are common in a wide range of drugs due to their ability to form hydrogen bonds, which can help the drug interact with its target .
Propriétés
IUPAC Name |
N-[2-oxo-2-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-9(17)15-7-11(18)16-6-3-10(8-16)19-12-13-4-2-5-14-12/h2,4-5,10H,3,6-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZZUMMHNHRKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-N-cyano-4-fluoro-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2956870.png)
![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2956871.png)
![Methyl 2-methyl-2-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propanoate](/img/structure/B2956872.png)
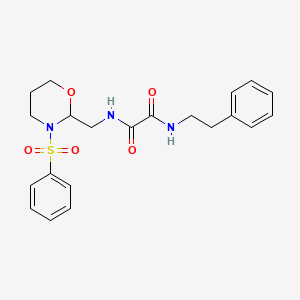
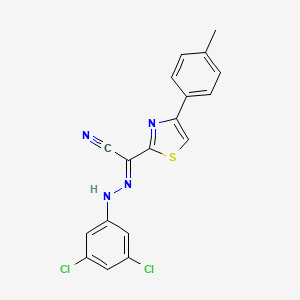
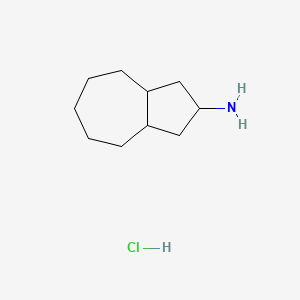
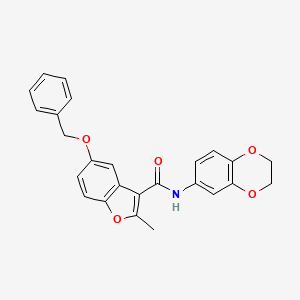
![1-[1-(oxan-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2956884.png)
![1-(piperidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2956885.png)
![(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B2956886.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2956889.png)
![2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2956891.png)
![methyl 3-[(but-2-ynamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2956892.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2956893.png)
